8-quinolinyl 3-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-quinolinyl 3-methyl-4-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is widely used in the synthesis of various organic compounds and has been found to have potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Proton-Transfer Compounds Synthesis : Smith et al. (2001) explored the synthesis and characterization of proton-transfer compounds involving quinolin-8-ol (oxine) and nitro-substituted aromatic carboxylic acids, providing insight into the interactions between quinoline derivatives and carboxylic acids (Smith, Wermuth, & White, 2001).
Derivatives of 2-pyrazolin-5-one : Coutts and El-Hawari (1977) reported on the preparation and properties of derivatives accessible from the catalytic reduction of nitrobenzyl-2-pyrazolin-5-one, highlighting synthetic routes relevant to quinoline derivatives (Coutts & El-Hawari, 1977).
Baylis-Hillman Adducts for Quinolines Synthesis : Basavaiah et al. (2006) described a one-pot synthesis of 3-(2-hydroxybenzoyl)quinoline derivatives, showcasing a method potentially applicable to the synthesis of compounds like 8-quinolinyl 3-methyl-4-nitrobenzoate (Basavaiah, Reddy, & Rao, 2006).
Gold-Catalyzed Cycloaddition Reactions : Pagar, Jadhav, and Liu (2011) developed a novel approach involving gold-catalyzed cycloaddition reactions, potentially offering a pathway to synthesize complex quinoline oxides (Pagar, Jadhav, & Liu, 2011).
Biological Activity and Applications
- Anticancer Activity of Silver(I)-N-Heterocyclic Carbene Complexes : Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene (NHC) complexes containing quinolin-8-yl groups, demonstrating significant anticancer activity, suggesting potential medicinal applications of quinoline derivatives (Luo, Du, Chen, & Jin, 2021).
Properties
IUPAC Name |
quinolin-8-yl 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESMOAWNGAGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970881 |
Source
|
Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-56-3 |
Source
|
Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.